molecular formula C22H25NO4 B557519 Fmoc-L-beta-homoleucine CAS No. 193887-44-4

Fmoc-L-beta-homoleucine

Cat. No.: B557519
CAS No.: 193887-44-4
M. Wt: 367,44 g/mole
InChI Key: YLVSABQQLLRFIJ-HNNXBMFYSA-N
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Description

Fmoc-L-beta-homoleucine: is a derivative of the amino acid leucine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a temporary protecting group for the amino group, allowing for the stepwise construction of peptides.

Mechanism of Action

Target of Action

Fmoc-L-beta-homoleucine, also known as Fmoc-beta-Holeu-OH, is primarily used in the field of proteomics research . The primary targets of this compound are the amine groups present in amino acids .

Mode of Action

This compound acts as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the protection of the amine group, preventing it from undergoing unwanted reactions during peptide synthesis .

Biochemical Pathways

The specific biochemical pathways affected by this compound are those involved in peptide synthesis. The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) . This allows for the selective addition of amino acids in a stepwise manner during peptide synthesis .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides with the desired sequence . By protecting the amine groups during synthesis, this compound allows for the selective addition of amino acids, thereby facilitating the creation of specific peptide sequences .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . Therefore, the pH of the environment can significantly influence the efficacy and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-L-beta-homoleucine can be synthesized through the reaction of L-beta-homoleucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide. The Fmoc group is introduced to the amino group of L-beta-homoleucine, forming the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Fmoc-L-beta-homoleucine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Fmoc-L-beta-homoleucine is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides .

Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the structural properties of peptides. It is also employed in the development of peptide-based drugs and biomaterials .

Medicine: this compound is utilized in the design and synthesis of peptide therapeutics. These peptides can act as inhibitors, agonists, or antagonists of various biological targets, offering potential treatments for diseases such as cancer, diabetes, and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of peptide-based materials, including hydrogels, nanomaterials, and coatings. These materials have applications in drug delivery, tissue engineering, and biosensing .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its beta-homoleucine structure, which provides distinct steric and electronic properties compared to other Fmoc-protected amino acids. This uniqueness allows for the synthesis of peptides with specific conformational and functional properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-14(2)11-15(12-21(24)25)23-22(26)27-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVSABQQLLRFIJ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375815
Record name Fmoc-L-beta-homoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193887-44-4
Record name Fmoc-L-beta-homoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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